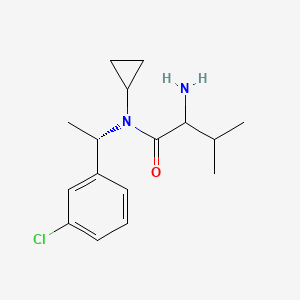
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-cyclopropyl-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-cyclopropyl-3-methylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a cyclopropyl group, and a methylbutanamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-cyclopropyl-3-methylbutanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the chlorophenyl ethylamine derivative, followed by the introduction of the cyclopropyl group and the methylbutanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-cyclopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-cyclopropyl-3-methylbutanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies related to enzyme interactions, protein binding, and cellular processes.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: It may be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-cyclopropyl-3-methylbutanamide include other amino derivatives with chlorophenyl, cyclopropyl, and methylbutanamide groups. Examples include:
- 2-Amino-N-((S)-1-(4-chlorophenyl)ethyl)-N-cyclopropyl-3-methylbutanamide
- 2-Amino-N-((S)-1-(3-bromophenyl)ethyl)-N-cyclopropyl-3-methylbutanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H23ClN2O |
|---|---|
Peso molecular |
294.82 g/mol |
Nombre IUPAC |
2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropyl-3-methylbutanamide |
InChI |
InChI=1S/C16H23ClN2O/c1-10(2)15(18)16(20)19(14-7-8-14)11(3)12-5-4-6-13(17)9-12/h4-6,9-11,14-15H,7-8,18H2,1-3H3/t11-,15?/m0/s1 |
Clave InChI |
JCBJRGNWFQYXDM-VPHXOMNUSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=CC=C1)Cl)N(C2CC2)C(=O)C(C(C)C)N |
SMILES canónico |
CC(C)C(C(=O)N(C1CC1)C(C)C2=CC(=CC=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


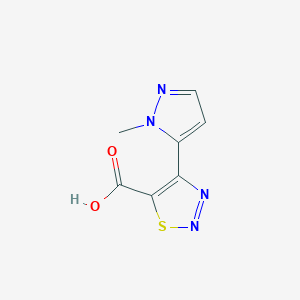

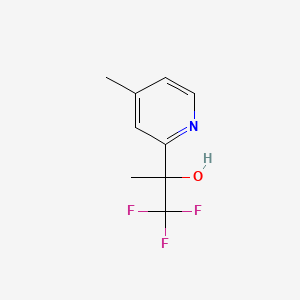
amine](/img/structure/B13087042.png)
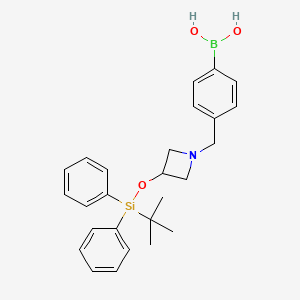
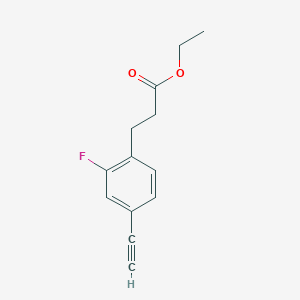

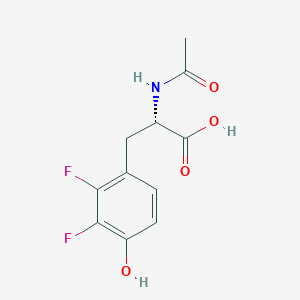
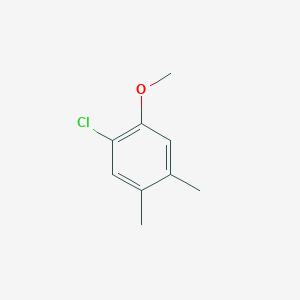
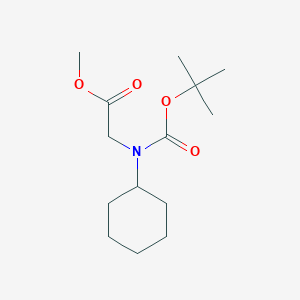
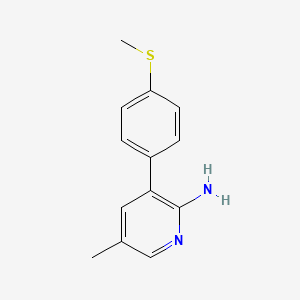


amine](/img/structure/B13087108.png)
